molecular formula C12H20N4 B1285674 3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 923164-14-1

3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No. B1285674
M. Wt: 220.31 g/mol
InChI Key: RMOJOJDSSOTAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine" is a derivative of the [1,2,4]triazolo[4,3-a]azepine class, which is a bicyclic structure that includes a triazole ring fused to an azepine ring. This class of compounds is of significant interest in medicinal chemistry due to their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for various biological activities, such as adenosine A2a receptor antagonism, dipeptidyl peptidase-4 (DPP-4) inhibition, positive inotropic effects, and 5-HT2 antagonist activity.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step processes that may include the use of diamines, piperazine, and other cyclic amines. For instance, the synthesis of piperazine derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine involved replacing the piperazinyl group with various diamines, leading to analogues with low nanomolar affinity toward the A(2a) receptor . Another example is the synthesis of triazolo-pyridazine-6-yl-substituted piperazines, which were synthesized in a two-step process starting from pyridine and dichloropyridazine derivatives . These methods could potentially be adapted for the synthesis of "3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine".

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a triazole ring, which is known for its involvement in hydrogen bonding and its ability to interact with biological targets. The substitution of the triazole ring with different groups, such as piperidine or piperazine, can significantly affect the biological activity and selectivity of these compounds. For example, the substitution with (R)-2-(aminomethyl)pyrrolidine resulted in potent and selective adenosine A2a receptor antagonists .

Chemical Reactions Analysis

Compounds containing the [1,2,4]triazolo[4,3-a]azepine moiety may undergo various chemical reactions, including substitutions at different positions of the triazole or azepine rings. These reactions are often used to modify the compound's pharmacological profile. For instance, the substitution of piperazine moieties in [1,2,4]triazolo[3,4-a]phthalazine derivatives has been shown to influence their positive inotropic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and lipophilicity, are crucial for their pharmacokinetic and pharmacodynamic profiles. While the specific properties of "3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine" are not provided, related compounds have been evaluated for their biological activities in various assays, which indirectly provide insights into their properties. For example, the antioxidant and cytotoxicity of triazolo-pyridazine-6-yl-substituted piperazines were assessed using H2O2 radical scavenging assay and MTT assay, respectively . These assays can give an indication of the compound's reactivity and cell permeability.

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes recent intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Safety And Hazards

Sigma-Aldrich provides this compound to researchers “as-is” and does not provide specific safety or hazard information . Therefore, it should be handled with care, following standard laboratory safety procedures.

Future Directions

The future directions for research involving this compound are not specified in the search results. Given the ongoing research into triazole derivatives , it’s likely that this compound could have potential applications in various fields, including medicinal chemistry.

properties

IUPAC Name

3-piperidin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-2-6-11-14-15-12(16(11)8-3-1)10-5-4-7-13-9-10/h10,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOJOJDSSOTAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585427
Record name 3-(Piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

CAS RN

923164-14-1
Record name 3-(Piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.